molecular formula C21H17FN4O2S B2593468 1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea CAS No. 1020980-54-4

1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea

Cat. No. B2593468
CAS RN: 1020980-54-4
M. Wt: 408.45
InChI Key: GQYMDXINRCRXLU-UHFFFAOYSA-N
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Description

1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C21H17FN4O2S and its molecular weight is 408.45. The purity is usually 95%.
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Scientific Research Applications

Drug Discovery and Biological Applications

  • Anticancer Activity : Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has revealed significant anticancer activity, particularly against human breast adenocarcinoma cell lines. Compounds within this chemical framework have shown potent inhibitory effects, making them promising candidates for cancer treatment (Abdellatif et al., 2014).
  • Antibacterial Agents : The synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown potential as antibacterial agents. The precursor for these compounds is structurally similar to the compound , highlighting the relevance of such structures in developing new antibiotics (Azab et al., 2013).

Chemical Synthesis and Material Science

  • Herbicidal Activities : Urea compounds featuring pyrimidine and 1,3,4-thiadiazole rings have been synthesized for their herbicidal activities. These compounds demonstrate the diverse applications of pyrimidine-urea derivatives in agricultural science (Zilian, 2014).
  • Organometallic Chemistry : Research into cyclic urea adducts of triphenyl-tin and -lead halides provides insights into the interaction of similar urea derivatives with metals, contributing to advancements in material science and catalysis (Aitken & Onyszchuk, 1985).

properties

IUPAC Name

1-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c1-12-13(2)23-21-26(19(12)27)18(11-29-21)14-4-3-5-17(10-14)25-20(28)24-16-8-6-15(22)7-9-16/h3-11H,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYMDXINRCRXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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